N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring fused with a benzo[d][1,3]dioxole moiety and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-ketoester under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the pyridazine intermediate with a benzo[d][1,3]dioxole derivative, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Attachment of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzo[d][1,3]dioxole moiety or the pyridazine ring, leading to the formation of quinones or N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorobenzyl group or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a different position of the fluorine atom.
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its biological activity and interaction with molecular targets. The presence of the benzo[d][1,3]dioxole moiety also contributes to its distinct chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-13-3-1-2-12(8-13)10-23-18(24)7-5-15(22-23)19(25)21-14-4-6-16-17(9-14)27-11-26-16/h1-9H,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGZUWAHBZTUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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